molecular formula C15H18ClN3O2 B13938604 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- CAS No. 54708-75-7

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

Cat. No.: B13938604
CAS No.: 54708-75-7
M. Wt: 307.77 g/mol
InChI Key: ZSEMGBZTPCSDPF-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- is a pyrazole derivative with a 3-carboxamide core. Its structure includes:

  • A 1-(3-chlorophenyl) substituent at the pyrazole ring’s 1-position, contributing aromatic and electron-withdrawing effects.
  • N,N-diethyl groups on the carboxamide nitrogen, enhancing lipophilicity and steric bulk.

Properties

CAS No.

54708-75-7

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

1-(3-chlorophenyl)-N,N-diethyl-5-methoxypyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O2/c1-4-18(5-2)15(20)13-10-14(21-3)19(17-13)12-8-6-7-11(16)9-12/h6-10H,4-5H2,1-3H3

InChI Key

ZSEMGBZTPCSDPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

General Synthetic Strategy for Substituted Pyrazoles

The primary and most widely used method for synthesizing substituted pyrazoles, including derivatives like 1H-Pyrazole-3-carboxamide, involves cyclocondensation reactions between hydrazine derivatives and appropriate 1,3-dicarbonyl compounds or their equivalents. The hydrazine acts as a bidentate nucleophile, reacting with carbonyl groups to form the pyrazole ring system through a sequence of nucleophilic addition, cyclization, and dehydration steps.

Specific Synthetic Route for the Target Compound

For the preparation of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- , the following synthetic approach is generally employed based on literature precedent for similar substituted pyrazoles:

Step 1: Synthesis of 1-(3-chlorophenyl)-5-methoxy-pyrazole-3-carboxylic acid
  • Starting materials: 3-chlorophenylhydrazine and a suitably substituted β-ketoester or β-diketone bearing a methoxy group at the 5-position.
  • Reaction: The 3-chlorophenylhydrazine undergoes cyclocondensation with the β-ketoester/diketone under acidic or neutral conditions to form the pyrazole ring, yielding 1-(3-chlorophenyl)-5-methoxy-pyrazole-3-carboxylic acid.
  • Conditions: Typically reflux in ethanol or another suitable solvent for several hours.
Step 2: Conversion of Carboxylic Acid to Carboxamide
  • Activation: The carboxylic acid is converted into an acid chloride intermediate using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux in an inert solvent like dichloromethane or 1,2-dichloroethane.
  • Amidation: The acid chloride is then reacted with diethylamine to afford the corresponding N,N-diethyl carboxamide.
  • Purification: The product is purified by recrystallization or chromatographic techniques.

This two-step approach is supported by analogous syntheses reported for pyrazole-3-carboxylic acid derivatives.

Alternative Synthetic Routes

  • Direct Amidation: In some cases, direct amidation of the carboxylic acid with diethylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be employed to avoid the acid chloride intermediate.
  • Microwave-Assisted Synthesis: Recent advances include microwave-assisted cyclocondensation to shorten reaction times and improve yields.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Confirmation of pyrazole ring, substitution pattern, and amide group via ^1H and ^13C NMR spectra.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight of the compound.
Infrared Spectroscopy (IR) Characteristic amide carbonyl stretch (~1650 cm⁻¹) and pyrazole NH stretching vibrations.
Elemental Analysis Consistency with calculated C, H, N, Cl percentages.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product
1 Cyclocondensation 3-chlorophenylhydrazine + β-ketoester/diketone, reflux in ethanol 1-(3-chlorophenyl)-5-methoxy-pyrazole-3-carboxylic acid
2 Acid chloride formation Thionyl chloride, reflux in 1,2-dichloroethane Acid chloride intermediate
3 Amidation Diethylamine, room temperature or reflux 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

Research Findings and Considerations

  • The cyclocondensation method remains the most reliable and widely used for pyrazole derivatives due to its straightforwardness and high yield.
  • The choice of substituents on the pyrazole ring, such as the methoxy group at position 5 and the 3-chlorophenyl group at position 1, can influence the reactivity and regioselectivity of the cyclization step.
  • Amidation via acid chloride intermediates ensures high conversion efficiency but requires careful handling of reagents like thionyl chloride.
  • Alternative amidation methods using coupling agents can be explored to improve environmental and safety profiles.
  • Characterization by ^1H NMR, ^13C NMR, MS, and IR is essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups .

Scientific Research Applications

Synonyms

  • PZ-247
  • 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy-

Potential as FXIa Inhibitor

5-phenyl-1H-pyrazole-3-carboxamide derivatives have been investigated for their inhibitory potency against Factor XIa (FXIa), a key target in anticoagulant therapy . Structural modifications of FXIa inhibitors, such as replacing (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide, have shown promising results in generating new scaffolds for FXIa inhibitors .

One study detailed the synthesis and assessment of several 5-phenyl-1H-pyrazole-3-carboxamide derivatives, modifying P1, P1′, and P2′ moieties to systematically investigate their Structure-Activity Relationship (SAR) . This effort led to the identification of compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM), which demonstrated good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities . Further study of the binding mode of 7za with FXIa suggested that the 5-(3-chloro-2-fluorophenyl)-1H-pyrazole moiety is located in the S1 pocket of FXIa, with the Cl atom interacting with Tyr228 . The carbonyl group of 5-(3-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxamide is also well-positioned within the oxyanion hole, forming hydrogen bonds with Gly193 residues, similar to compound 3 . Additionally, the 2-methylcyclopropanecarboxamide group of 7za forms two direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, enhancing its binding efficiency .

Synthesis of Derivatives

Carboxylic acids can be coupled with compound 12 to afford 13a–13n using reagents like 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF . Subsequent treatment with LiOH·H2O in aqueous methanol at 40 °C, followed by acidification with 1 M hydrochloric acid to pH 3–4, yields the target compounds 7a–7n .

Other Pyrazole-3-carboxamide Derivatives

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as Factor XIa, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, such as anticoagulation .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

Compound Name Substituents (R1, R2) Molecular Formula Key Properties (Inferred/Reported) Evidence Source
Target Compound N,N-diethyl C15H18ClN3O2 Higher lipophilicity; lower melting point
1-(3-Chlorophenyl)-5-methoxy-N-methyl- N-methyl C12H12ClN3O2 MP: ~181–183°C
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)- N-H, 5-CF3 C12H9ClF3N3O Increased bioavailability due to CF3
1-(3-Chlorophenyl)-N-ethyl-5-methoxy- N-ethyl C13H14ClN3O2 Intermediate solubility

Key Insights :

  • N,N-diethyl groups (target compound) reduce crystallinity compared to N-methyl (), leading to lower melting points and enhanced solubility in organic solvents.
  • Trifluoromethyl at position 5 () increases metabolic stability and lipophilicity but may reduce aqueous solubility.

Substituent Variations on the Pyrazole Ring

Compound Name Position 5 Substituent Biological Activity (Reported) Evidence Source
Target Compound Methoxy (-OCH3) Potential CNS activity (inferred)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)- Trifluoromethyl (-CF3) Anticancer/antimicrobial
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)- Chloro (-Cl) Kinase inhibition (e.g., JAK/STAT)

Key Insights :

  • Chloro or trifluoromethyl substituents () are associated with kinase inhibition or antitumor activity but may introduce toxicity risks.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (N,N-diethyl) N-Methyl Analog 5-Trifluoromethyl Analog
LogP (Predicted) ~3.5 ~2.8 ~4.1
Aqueous Solubility Low Moderate Very low
Metabolic Stability Moderate (due to diethyl) High (N-methyl) High (CF3 resistance)

Key Insights :

  • N,N-diethyl substitution in the target compound balances lipophilicity and metabolic stability.
  • 5-Trifluoromethyl () significantly reduces solubility but enhances membrane permeability.

Biological Activity

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N,N-diethyl-5-methoxy- (CAS: 54708-75-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure

The molecular formula of the compound is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2}. Its structure includes a pyrazole ring, a carboxamide group, and a chlorophenyl moiety, which are key to its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, several studies have evaluated the in vitro antimicrobial activities of pyrazole derivatives, including 1H-Pyrazole-3-carboxamide compounds.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant antimicrobial efficacy against various pathogens. In particular, derivatives such as 4a , 5a , and 7b displayed MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : The pyrazole derivatives exhibited notable anti-biofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .
  • Hemolytic Activity : The compounds were assessed for hemolytic activity, revealing low toxicity with % lysis ranging from 3.233.23 to 15.22%15.22\%, indicating their potential for safe therapeutic applications .

Antiviral Activity

Pyrazole derivatives have also been explored for their antiviral properties. Recent studies highlight their effectiveness against various viral strains.

Key Findings:

  • Tobacco Mosaic Virus (TMV) : Some pyrazole-containing compounds demonstrated promising antiviral activity against TMV with an effective concentration (EC50) showing significant inhibition .
  • Herpes Simplex Virus : New pyrazole derivatives were found to reduce HSV-1 plaques by up to 69%69\%, suggesting their potential as antiviral agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological processes.

Key Findings:

  • FXIa Inhibition : The structural modifications of pyrazole derivatives led to the discovery of compounds with potent FXIa inhibitory activity. The IC50 values ranged from 12.2712.27 to 31.64μM31.64\,\mu M, indicating effective inhibition .
  • DNA Gyrase and DHFR Inhibition : The compound also acted as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor with IC50 values between 0.520.52 and 2.67μM2.67\,\mu M for DHFR .

Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeKey Findings
AntimicrobialStaphylococcus aureus, S. epidermidisMIC: 0.220.25μg/mL0.22-0.25\,\mu g/mL
Anti-biofilmS. aureus, S. epidermidisSuperior % reduction compared to Ciprofloxacin
AntiviralTobacco Mosaic VirusEC50: Significant inhibition
Enzyme InhibitionFXIaIC50: 12.2731.64μM12.27-31.64\,\mu M
DHFRIC50: 0.522.67μM0.52-2.67\,\mu M

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated various pyrazole derivatives' antimicrobial effects against clinical isolates of bacteria and demonstrated their potential as new antimicrobial agents .
  • Antiviral Efficacy Assessment : Research focusing on the antiviral activity of new pyrazole derivatives highlighted their effectiveness against herpes simplex virus and TMV, suggesting a pathway for developing antiviral medications .
  • Enzyme Inhibition Studies : Investigations into the inhibition of FXIa and DHFR by pyrazole derivatives revealed promising results for therapeutic applications in anticoagulation and cancer treatment .

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